Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate
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Overview
Description
Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate: is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound features a unique structure that includes a dioxinopyridine ring fused with an acrylate group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acrylate group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acrylates or amides.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in the design of bioactive molecules and probes for studying cellular processes .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness: Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate stands out due to its acrylate group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of diverse chemical entities and the exploration of new chemical space .
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-10(13)3-2-8-6-9-11(12-7-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCAKRYTQIXGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(N=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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